1-Carbamoylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

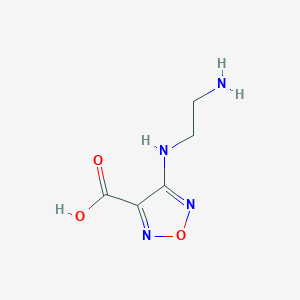

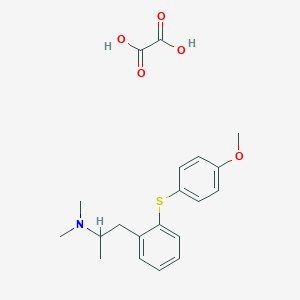

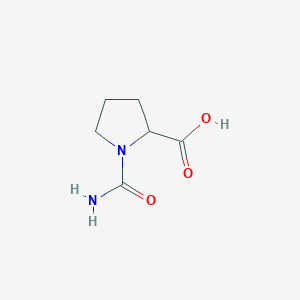

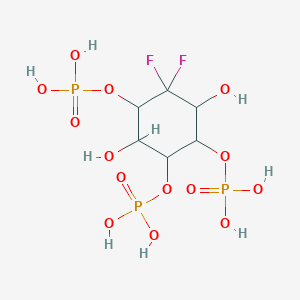

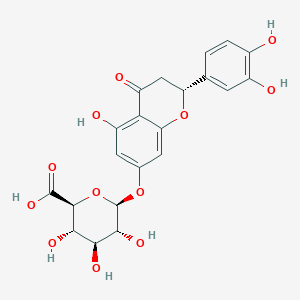

1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, is a compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . The pyrrolidine ring in this compound adopts a half-chair conformation .

Molecular Structure Analysis

The InChI code for 1-Carbamoylpyrrolidine-2-carboxylic acid is 1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1 . The pyrrolidine ring in this compound adopts a half-chair conformation .Physical And Chemical Properties Analysis

1-Carbamoylpyrrolidine-2-carboxylic acid is a powder with a melting point of 203-205°C . It is stored at room temperature .Applications De Recherche Scientifique

Medicine

1-Carbamoylpyrrolidine-2-carboxylic acid: is utilized in medicinal research due to its structural similarity to proline, an amino acid involved in protein synthesis. It serves as a building block in the synthesis of more complex compounds that have potential therapeutic applications, such as enzyme inhibitors or receptor modulators .

Agriculture

In agriculture, this compound is explored for its role in plant physiology and protection. It may be used to synthesize analogs of natural plant hormones or defense molecules, contributing to the development of new agrochemicals that enhance crop resistance to pests and diseases .

Material Science

Material scientists: investigate the use of 1-Carbamoylpyrrolidine-2-carboxylic acid in the creation of novel polymers with unique properties. Its incorporation into polymeric chains could lead to materials with improved strength, flexibility, or biodegradability .

Environmental Science

Environmental scientists are interested in the compound’s potential for bioremediation. Derivatives of 1-Carbamoylpyrrolidine-2-carboxylic acid could be used to bind or neutralize pollutants, aiding in the cleanup of contaminated sites .

Biochemistry

In biochemistry, the compound is a subject of study for its role in metabolic pathways. It could be used as a probe to understand enzyme mechanisms or as a precursor in the biosynthesis of metabolically important molecules .

Pharmacology

Pharmacological research utilizes 1-Carbamoylpyrrolidine-2-carboxylic acid for drug design and discovery. It may serve as a lead compound in the development of new drugs that target neurological disorders or metabolic diseases .

Chemical Engineering

Chemical engineers may explore the use of 1-Carbamoylpyrrolidine-2-carboxylic acid in process optimization. Its properties can influence reaction kinetics and may be critical in designing efficient industrial-scale synthesis of pharmaceuticals or agrochemicals .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reagent in chromatography and spectrometry to quantify or identify other substances in complex mixtures, ensuring accuracy and precision in measurements .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biological molecules.

Mode of Action

It’s known that the pyrrolidine ring in the compound adopts a half-chair conformation, and the carboxyl group and the mean plane of the ureide group form an angle . This structural configuration might influence its interaction with its targets.

Propriétés

IUPAC Name |

1-carbamoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNFBJXLYMERBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carbamoylpyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 1-Carbamoylpyrrolidine-2-carboxylic acid?

A1: 1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, crystallizes with the pyrrolidine ring adopting a half-chair conformation []. The carboxyl group and the mean plane of the ureide group are not coplanar, forming an angle of 80.1 degrees []. The molecules within the crystal lattice are held together by N-H...O and O-H...O hydrogen bonds, forming cyclic structures and chains that extend in the b-axis direction []. These chains are further interconnected through N-H...O hydrogen bonds, resulting in a three-dimensional network [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)